Cas no 2172177-20-5 (5-(sulfanylmethyl)pyrrolidin-2-one)

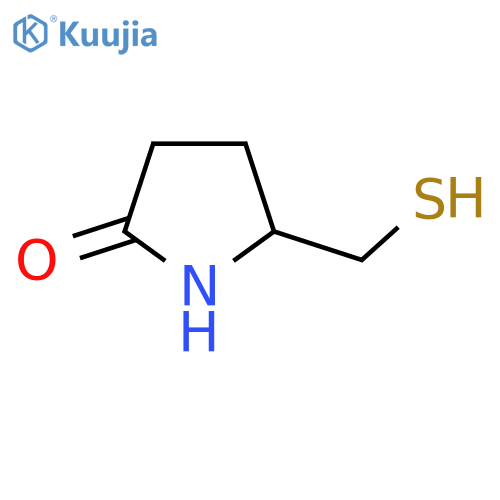

2172177-20-5 structure

商品名:5-(sulfanylmethyl)pyrrolidin-2-one

5-(sulfanylmethyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(sulfanylmethyl)pyrrolidin-2-one

- EN300-1288888

- SCHEMBL21293639

- 2172177-20-5

-

- インチ: 1S/C5H9NOS/c7-5-2-1-4(3-8)6-5/h4,8H,1-3H2,(H,6,7)

- InChIKey: MBXICMRPEZDVTJ-UHFFFAOYSA-N

- ほほえんだ: SCC1CCC(N1)=O

計算された属性

- せいみつぶんしりょう: 131.04048508g/mol

- どういたいしつりょう: 131.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 30.1Ų

5-(sulfanylmethyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288888-2500mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-1.0g |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1288888-5000mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 5000mg |

$2443.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-10000mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-250mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-50mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-100mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-1000mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1288888-500mg |

5-(sulfanylmethyl)pyrrolidin-2-one |

2172177-20-5 | 500mg |

$809.0 | 2023-10-01 |

5-(sulfanylmethyl)pyrrolidin-2-one 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2172177-20-5 (5-(sulfanylmethyl)pyrrolidin-2-one) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量